(E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.343. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis and Microbial Applications
(E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide and its derivatives have been explored for enantioselective synthesis and applications in microbial processes. The green synthesis of related compounds under microwave radiation and the ene-reduction by marine and terrestrial fungi demonstrate the compound's utility in creating products with specific stereochemistry, crucial in pharmaceutical and organic chemistry. Marine fungi like Penicillium citrinum and terrestrial fungi like Aspergillus sp. have been utilized for this purpose. The absolute configuration of the biotransformation products was determined using advanced theoretical calculations, highlighting the compound's role in complex chemical reactions and its potential in biosynthetic processes (Jimenez et al., 2019).
Template for Stereoselective Synthesis
The compound serves as a versatile template for the stereoselective synthesis of various derivatives. For instance, it has been used to create mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), indicating its importance as a building block in the synthesis of complex molecules, especially in the creation of β-peptides, which have significant implications in drug discovery and development (Masesane & Steel, 2004).
Cyclization and Molecular Transformation
The compound's derivatives have been shown to undergo interesting cyclization reactions, leading to the formation of structurally complex and potentially bioactive molecules. For example, derivatives containing a mercaptomethyl group add to the double bond of the alkene fragment, forming various dihydrothiopyrano compounds depending on the substituents' relative location in the furan ring. This property opens up possibilities for the synthesis of novel compounds with potential therapeutic applications (Pevzner, 2021).
Cytotoxicity and Cancer Research
Focused library development of related 2-phenylacrylamides, including compounds with furan derivatives, has shown broad-spectrum cytotoxicity against various cancer cell lines. This indicates the potential use of this compound and its derivatives in developing new cancer therapies. The synthesis of discrete libraries of these compounds has led to the identification of new lead compounds with improved cytotoxicity, underscoring the compound's relevance in medicinal chemistry and drug development (Tarleton et al., 2013).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-6-3-4-8-15(13)16(20-2)12-18-17(19)10-9-14-7-5-11-21-14/h3-11,16H,12H2,1-2H3,(H,18,19)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEENYDFMKGTQFL-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.